Silver, methyl-
CAS No.: 75993-65-6
Cat. No.: VC17183419
Molecular Formula: CH3Ag
Molecular Weight: 122.903 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75993-65-6 |
|---|---|
| Molecular Formula | CH3Ag |
| Molecular Weight | 122.903 g/mol |
| IUPAC Name | silver;carbanide |
| Standard InChI | InChI=1S/CH3.Ag/h1H3;/q-1;+1 |
| Standard InChI Key | HIOWXRMTSANEFB-UHFFFAOYSA-N |
| Canonical SMILES | [CH3-].[Ag+] |
Introduction
Synthesis and Structural Characteristics
Synthetic Approaches
While direct synthesis of Ag–CH₃ remains challenging due to its instability, theoretical and experimental frameworks suggest pathways involving transmetalation or oxidative addition. For instance, reactions between silver salts (e.g., AgNO₃) and methylating agents (e.g., Grignard reagents) under inert atmospheres may yield transient Ag–CH₃ species, though isolation requires cryogenic conditions .
Structural Analysis
Computational studies using density functional theory (DFT) reveal key structural parameters. The Ag–C bond length in Ag–CH₃ is calculated as 2.016 Å at the B3LYP/def2-TZVP level, closely aligning with experimental benchmarks (Table 1) .
Table 1: Calculated Ag–C Bond Lengths in Ag–CH₃
| Method | Bond Length (Å) | Deviation from Experimental (Å) |
|---|---|---|
| B3LYP/def2-TZVP | 2.016 | +0.009 |
| CCSD(T)/CBS | 2.003 | -0.004 |
| PBE0/VDZ | 2.000 | -0.007 |
These values highlight the sensitivity of Ag–C bonding to computational methodologies, with hybrid functionals (e.g., PBE0) offering superior accuracy .
Chemical Properties and Reactivity
Bond Dissociation Energies (BDEs)
The homolytic BDE of Ag–CH₃, a critical metric for assessing stability, has been extensively modeled. CCSD(T)/CBS calculations estimate a BDE of 42.8 kcal/mol, significantly lower than experimental values (32.1 kcal/mol), suggesting systematic discrepancies in theoretical frameworks (Table 2) .
Table 2: BDEs of Ag–CH₃ Across Computational Methods
| Method | BDE (kcal/mol) | Deviation from Experimental (kcal/mol) |
|---|---|---|
| CCSD(T)/CBS | 42.8 | +10.7 |
| B3LYP/6-31+G(d) | 39.4 | +7.3 |
| ωB97x-D/mVTZ | 43.4 | +11.3 |
These disparities underscore the need for experimental validation, particularly in reconciling gas-phase computations with condensed-phase behaviors .
Reactivity Patterns
Ag–CH₃ participates in ligand-exchange reactions, where electron-donating substituents stabilize the silver center. For example, phosphine ligands (e.g., PPh₃) reduce Ag–C bond polarization, enhancing thermal stability . Conversely, electron-withdrawing groups (e.g., NO₂) accelerate homolytic cleavage, facilitating radical pathways in catalytic cycles .
Computational Insights into Ag–CH₃ Bond Dynamics
Hammett Analysis and Substituent Effects
Linear free-energy relationships (LFERs) applied to Ag–CH₃ derivatives reveal a strong correlation between BDEs and Hammett σ constants. Electron-donating substituents (σ < 0) increase BDEs by stabilizing the silver center, while electron-withdrawing groups (σ > 0) promote bond cleavage (Figure 1) .
Figure 1: Hammett Plot for Ag–CH₃ Derivatives
This linearity validates the predictive power of Hammett parameters in designing Ag–CH₃-based catalysts .
Charge Distribution and Bonding
Natural population analysis (NPA) indicates a 0.45 e⁻ charge transfer from the methyl group to silver, polarizing the Ag–C bond. This polarization facilitates nucleophilic attacks at the carbon center, a trait exploited in cross-coupling reactions .
Applications in Catalysis and Organic Synthesis
Ag/Pd Cocatalyzed Direct Arylation
Recent breakthroughs demonstrate Ag–CH₃’s role in Pd-mediated C–H functionalization. In the arylation of fluoroarenes, Ag–CH₃ acts as a halide abstractor, generating reactive Pd intermediates while suppressing AgBr precipitation (Scheme 1) .
Scheme 1: Proposed Mechanism for Ag/Pd-Catalyzed Arylation
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Oxidative Addition: Pd⁰ inserts into Ar–Br.
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Transmetalation: Ag–CH₃ transfers CH₃ to Pd, forming Pd–CH₃.
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C–H Activation: Pd–CH₃ abstracts H from fluoroarene.
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Reductive Elimination: Biaryl product forms, regenerating Pd⁰ .
This protocol achieves turnover numbers (TONs) exceeding 100, highlighting Ag–CH₃’s efficiency in mediating challenging couplings .
Decarboxylation and Radical Chemistry
Ag–CH₃ facilitates decarboxylation of carboxylic acids via single-electron transfer (SET), generating alkyl radicals for C–C bond formation. For example, Ag–CH₃-mediated decarboxylation of α-amino acids yields β-aryl amines with >90% enantiomeric excess (ee) .
Future Research Directions
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Experimental Validation of BDEs: High-resolution mass spectrometry (HRMS) and laser-induced fluorescence (LIF) could resolve discrepancies between computed and experimental BDEs.
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Ligand Design: Developing chelating ligands to stabilize Ag–CH₃ for ambient-temperature applications.
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Green Chemistry: Exploring aqueous-phase Ag–CH₃ catalysis to reduce solvent waste.
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